Bcl-2-IN-12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bcl-2-IN-12 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression .

Méthodes De Préparation

The synthesis of Bcl-2-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of solid forms, particularly crystalline forms of Bcl-2 inhibitors, which are prepared through processes involving various reagents and conditions . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Bcl-2-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different derivatives, which may have varying biological activities .

Applications De Recherche Scientifique

Bcl-2-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of apoptosis and to develop new therapeutic strategies for treating various types of cancer . The compound is also used in drug discovery and development, where it serves as a lead compound for designing new Bcl-2 inhibitors with improved efficacy and safety profiles . Additionally, this compound is employed in biochemical studies to investigate the role of Bcl-2 in cellular processes and to identify potential targets for therapeutic intervention .

Mécanisme D'action

Bcl-2-IN-12 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This binding disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway . The molecular targets of this compound include the Bcl-2 protein itself and other members of the Bcl-2 family, such as Bcl-xL and Mcl-1 . The inhibition of these proteins triggers the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death .

Comparaison Avec Des Composés Similaires

Bcl-2-IN-12 is unique among Bcl-2 inhibitors due to its high potency and selectivity for the Bcl-2 protein. Similar compounds include venetoclax, a highly selective Bcl-2 inhibitor that has been approved for the treatment of certain hematological malignancies . Other similar compounds include ABT-199 and IS21, which also target the Bcl-2 family of proteins and have shown promising results in preclinical and clinical studies . Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity and ability to induce apoptosis in cancer cells .

Propriétés

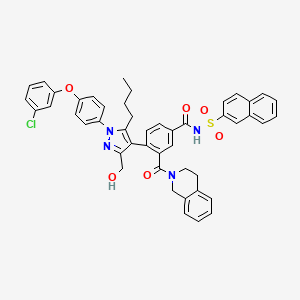

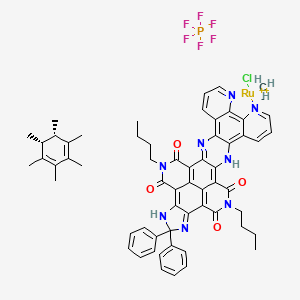

Formule moléculaire |

C47H41ClN4O6S |

|---|---|

Poids moléculaire |

825.4 g/mol |

Nom IUPAC |

4-[5-butyl-1-[4-(3-chlorophenoxy)phenyl]-3-(hydroxymethyl)pyrazol-4-yl]-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-naphthalen-2-ylsulfonylbenzamide |

InChI |

InChI=1S/C47H41ClN4O6S/c1-2-3-15-44-45(43(30-53)49-52(44)37-18-20-38(21-19-37)58-39-14-8-13-36(48)28-39)41-23-17-34(27-42(41)47(55)51-25-24-32-10-5-7-12-35(32)29-51)46(54)50-59(56,57)40-22-16-31-9-4-6-11-33(31)26-40/h4-14,16-23,26-28,53H,2-3,15,24-25,29-30H2,1H3,(H,50,54) |

Clé InChI |

QOUADNPHSDBWJF-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=C(C(=NN1C2=CC=C(C=C2)OC3=CC(=CC=C3)Cl)CO)C4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5)C(=O)N7CCC8=CC=CC=C8C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)

amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)

![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)

![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)